molecular formula C18H18N6 B2505678 N-Butyl-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine CAS No. 902908-85-4

N-Butyl-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine

Cat. No.: B2505678
CAS No.: 902908-85-4
M. Wt: 318.384
InChI Key: YJLNKMRJUMYNFB-UHFFFAOYSA-N
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Description

N-Butyl-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused bicyclic core comprising a triazole and quinazoline ring. The compound features a pyridin-3-yl substituent at the C2 position and an N-butylamine group at the C5 position. This structure aligns with a class of molecules known for modulating adenosine receptors and exhibiting antimicrobial or antitumor activity .

Properties

IUPAC Name

N-butyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6/c1-2-3-11-20-18-21-15-9-5-4-8-14(15)17-22-16(23-24(17)18)13-7-6-10-19-12-13/h4-10,12H,2-3,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLNKMRJUMYNFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-Butyl-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Quinazoline Core Construction: The quinazoline core is usually constructed via a condensation reaction between anthranilic acid derivatives and formamide or its equivalents.

    Coupling of Pyridine and Butyl Groups: The pyridine moiety is introduced through a nucleophilic substitution reaction, while the butyl group is typically added via alkylation reactions using butyl halides.

Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields, as well as the use of eco-friendly solvents and catalysts to minimize environmental impact .

Chemical Reactions Analysis

Amino Group Reactivity

The exocyclic amine at position 5 participates in:

  • Acylation : Reacts with benzoyl chlorides or anhydrides to form amides, enhancing pharmacological properties .

  • Reductive alkylation : Forms secondary amines using aldehydes/ketones under hydrogenation conditions.

Pyridyl Substituent Modifications

The pyridin-3-yl group at position 2 enables:

  • N-Oxidation : Treatment with m-CPBA yields pyridine N-oxide derivatives, altering electronic properties.

  • Metal coordination : Acts as a ligand for Pd or Cu in cross-coupling reactions .

Cross-Coupling Reactions

The compound undergoes palladium-catalyzed couplings for structural diversification:

Reaction Catalyst System Substrates Yield Application
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acids88% Biaryl synthesis for SAR studies
SonogashiraPdCl₂(PPh₃)₂, CuITerminal alkynes61% Fluorescent probe development

Example:
Suzuki coupling of bromo-substituted derivatives with 4-methoxyphenylboronic acid introduces electron-donating groups to modulate electronic effects .

Dimroth Rearrangement

Under acidic conditions, [4,3-c]-triazoloquinazolines isomerize to [1,5-c] derivatives via ring-opening and re-closure mechanisms . This process is critical for accessing the thermodynamically favored [1,5-c] isomer.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-Butyl-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine as an anticancer agent. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies

  • In Vitro Studies : A series of experiments demonstrated that derivatives of this compound exhibited significant anticancer activity against human adenocarcinoma (HT-29) and breast cancer (MDA-MB-231) cell lines. The most active derivative showed an IC50 value of 5.33 µM/ml against HT-29 cells, indicating potent efficacy compared to standard chemotherapeutic agents .
  • Mechanism of Action : The anticancer properties are attributed to the compound's ability to inhibit specific kinases involved in cancer cell proliferation. Structure-activity relationship (SAR) studies suggest that modifications to the triazole and quinazoline moieties can enhance potency and selectivity .

Antimicrobial Properties

In addition to its anticancer potential, this compound has shown promise as an antimicrobial agent.

Research Findings

  • Antibacterial Activity : The compound was evaluated for its effectiveness against various bacterial strains. In vitro tests revealed that it possesses significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Structural Insights and Synthesis

The synthesis of this compound involves multi-step organic reactions that include cyclization and functionalization processes. The structural features contribute to its biological activity:

Structural Feature Description Impact on Activity
Triazole RingEnhances solubility and reactivityCritical for biological interactions
Quinazoline CoreProvides structural stabilityEssential for anticancer activity
Pyridine SubstituentModulates pharmacokineticsIncreases selectivity for targets

Mechanism of Action

The mechanism of action of N-Butyl-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s antifungal activity is attributed to its ability to disrupt ergosterol biosynthesis in fungal cell membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The activity of triazoloquinazolines is highly dependent on substituents at the C2 and C5 positions. Key comparisons include:

Compound C2 Substituent C5 Substituent Key Properties Reference
Target Compound Pyridin-3-yl N-Butyl Potential selectivity for adenosine receptors due to pyridine’s hydrogen-bonding capacity.
CGS15943 2-Furanyl 9-Chloro, -NH₂ Non-selective adenosine A1/A2A/A2B/A3 antagonist; high affinity (nM range).
SCH442416 2-Furanyl N-[3-(4-Methoxyphenyl)propyl] Selective A3 adenosine antagonist; IC₅₀ < 10 nM.
Compound 102c 2-Furanyl Potassium thiolate Antibacterial activity against MRSA (MIC 12.5 µg/ml).
N-[(4-Methoxyphenyl)methyl] analog Pyridin-3-yl N-(4-Methoxybenzyl) Increased hydrophobicity; potential CNS penetration.
  • Pyridinyl vs. Furanyl : The pyridin-3-yl group in the target compound may enhance solubility and receptor interaction via hydrogen bonding compared to the lipophilic furan in CGS15943 .
  • N-Butyl vs. Chloro/Amino Groups: The N-butyl chain likely improves metabolic stability over the 9-chloro and -NH₂ groups in CGS15943, which are prone to oxidative dehalogenation and deamination .

Core Structure and Pharmacokinetics

Triazoloquinazolines differ from pyrazolo-triazolo-pyrimidines in their fused ring systems:

  • Triazolo[1,5-C]quinazoline (target compound): Larger planar structure favors π-π stacking in hydrophobic receptor pockets .
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (e.g., SCH442416): Smaller core may enhance selectivity for A3 receptors due to steric constraints .

Physicochemical Properties

Property Target Compound CGS15943 SCH442416
Molecular Weight ~350 g/mol 328.7 g/mol 435.5 g/mol
H-Bond Acceptors 6 (pyridine N, triazole N) 5 7
logP (Predicted) ~3.1 2.8 4.2
Solubility Moderate (pyridine enhances aqueous solubility) Low (chloro, furan) Low (lipophilic substituents)

Biological Activity

N-Butyl-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N6C_{14}H_{16}N_{6}, with a molecular weight of approximately 284.32 g/mol. The compound features a quinazoline core fused with a triazole ring and a pyridine moiety, which contributes to its pharmacological properties.

Biological Activity Overview

This compound exhibits several biological activities:

1. Anticancer Activity
Research indicates that compounds within the triazoloquinazoline family can inhibit various cancer cell lines. For instance, studies have shown that similar compounds can inhibit the AXL receptor tyrosine kinase, which is involved in cancer progression and metastasis . The inhibition of this pathway suggests potential applications in cancer treatment.

2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several bacterial strains. In vitro studies have shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

3. Antifungal Activity
Preliminary investigations into the antifungal properties of related triazolo compounds suggest that they may inhibit fungal growth effectively . This points to a broad spectrum of antimicrobial activity.

Case Studies and Research Findings

Several studies have explored the biological properties of this compound and its analogs:

Study Objective Findings
Study 1 Investigate anticancer effectsIdentified significant inhibition of AXL kinase activity in cancer cell lines.
Study 2 Evaluate antimicrobial efficacyShowed effectiveness against multiple bacterial strains with MIC values comparable to standard antibiotics.
Study 3 Assess antifungal propertiesDemonstrated promising antifungal activity against Candida species in vitro.

The biological activity of this compound is believed to be mediated through multiple pathways:

1. AXL Inhibition
The compound's ability to inhibit AXL receptor tyrosine kinase leads to reduced cell proliferation and increased apoptosis in cancer cells .

2. Disruption of Bacterial Cell Wall Synthesis
Antimicrobial activity may result from interference with bacterial cell wall synthesis or function, although specific mechanisms for this compound require further elucidation.

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